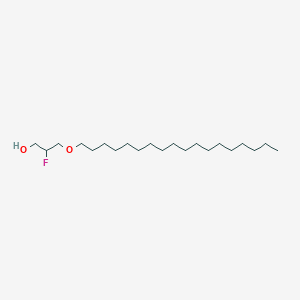![molecular formula C16H15F3N2O2 B14503098 N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea CAS No. 63097-13-2](/img/structure/B14503098.png)
N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[3-(trifluoromethyl)phenoxy]aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of certain biological pathways, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Fluometuron: Another urea derivative with similar structural features and applications in agriculture as a herbicide.
(S)-Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Sorafenib: A pharmaceutical compound with a trifluoromethyl group, used in cancer therapy.
Uniqueness
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications, from agriculture to medicine, highlights its significance in scientific research and industrial processes.
Propiedades
Número CAS |
63097-13-2 |
|---|---|
Fórmula molecular |
C16H15F3N2O2 |
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)15(22)20-12-6-8-13(9-7-12)23-14-5-3-4-11(10-14)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Clave InChI |
CAOJRWUDMGPELA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


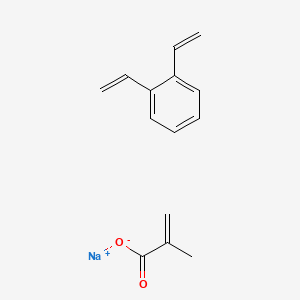
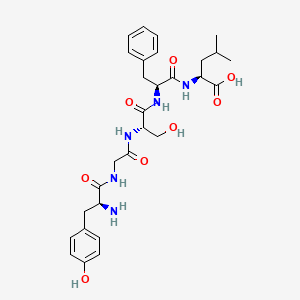
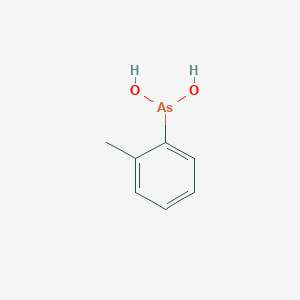
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
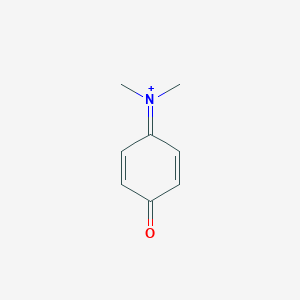

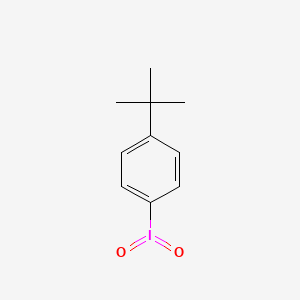
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)



